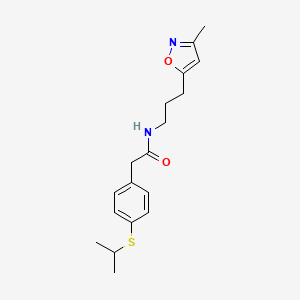

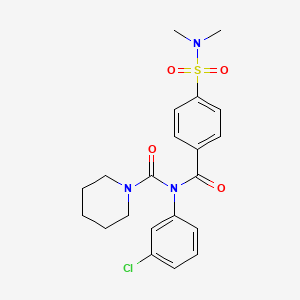

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a multi-step process starting with ethyl 2-(2-isopropylphenoxy) acetic acid reacting with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was achieved through a series of reactions starting with benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates before the final compounds were obtained . The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs involved the use of DCC coupling method and azide coupling method, indicating a versatile approach to creating a range of compounds .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The structure was solved using direct methods and refined to a final R-factor, indicating a high level of precision in the molecular structure determination . Although the other papers do not provide detailed crystallographic data, the structural elucidation was performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data, which are essential for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds and the introduction of various functional groups. The use of coupling agents such as TBTU and DCC indicates the formation of peptide bonds, which are crucial in the synthesis of these molecules . The reactions also involve the use of weak bases and polar aprotic solvents, which are typical in facilitating nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the functional groups present. For instance, the presence of intermolecular hydrogen bonds in N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests potential for specific interactions with biological targets, which is supported by the in silico modeling study targeting the VEGFr receptor . The antibacterial activity of the N-substituted derivatives indicates that these compounds have the potential to interact with bacterial cells, possibly through mechanisms involving disruption of cell wall synthesis or protein function . The variety of amino acid derivatives linked to the triazoloquinoxaline moiety suggests a range of solubility and reactivity profiles, which could be explored for different applications .

Propriétés

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-13(2)23-17-8-6-15(7-9-17)12-18(21)19-10-4-5-16-11-14(3)20-22-16/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTBDDLPGYVLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)CC2=CC=C(C=C2)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)

![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)

![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)